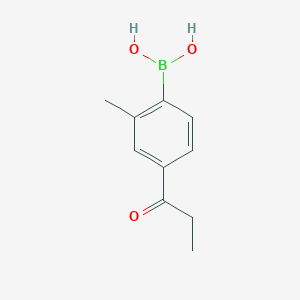

2-Methyl-4-propanoylphenylboronic acid

Description

Significance as Versatile Synthetic Intermediates and Building Blocks in Chemical Synthesis

Arylboronic acids are widely recognized as indispensable synthetic intermediates. bldpharm.com Their utility stems from their ability to participate in a vast array of chemical transformations to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. bldpharm.comnih.gov These compounds are stable, often crystalline solids that are generally less toxic and more environmentally benign than many other organometallic reagents. nih.gov This stability allows for easier handling and purification.

The true versatility of arylboronic acids lies in their role as building blocks. nih.gov They are crucial partners in numerous transition-metal-catalyzed cross-coupling reactions, the most famous of which is the Nobel Prize-winning Suzuki-Miyaura coupling. bldpharm.com This reaction allows for the precise and efficient construction of biaryl systems, which are common structural motifs in pharmaceuticals and functional materials. nih.gov Beyond C-C bond formation, arylboronic acids are used in Chan-Lam amination (for C-N bonds) and other coupling processes, making them a fundamental tool for assembling complex molecular architectures. rsc.org

Historical Context and Evolution of Organoboron Chemistry Methodologies

The history of organoboron chemistry dates back to the 19th century, with the first synthesis of a boronic acid reported by Edward Frankland in 1860. nih.gov However, the field began to gain significant momentum in the mid-20th century through the pioneering work of Herbert C. Brown on hydroboration reactions, for which he was awarded the Nobel Prize in Chemistry in 1979. His work laid the foundation for the synthesis of a wide variety of organoborane compounds.

A critical development occurred in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organoboron compound and an organic halide revolutionized the synthesis of complex organic molecules. The initial methods have been continuously refined, with significant advancements in catalysts, ligands, and reaction conditions to improve yields, expand substrate scope, and increase functional group tolerance. nih.gov Early syntheses of arylboronic acids often involved the reaction of organolithium or Grignard reagents with borate (B1201080) esters, which suffered from limited functional group compatibility. nih.govnih.gov Modern methods, such as the palladium-catalyzed borylation of aryl halides developed by Miyaura, have largely overcome these limitations, providing more direct and tolerant routes to these valuable reagents.

Overview of the Strategic Role of Arylboronic Acids in Expanding Synthetic Possibilities

The strategic importance of arylboronic acids in modern synthesis cannot be overstated. They provide chemists with a reliable and powerful method for creating bonds that were once difficult to form. The predictability and high functional group tolerance of reactions involving arylboronic acids, such as the Suzuki-Miyaura coupling, allow for their use in the late stages of complex molecule synthesis, a crucial advantage in drug discovery and development. bldpharm.com

Furthermore, the unique electronic properties of the boronic acid group have been exploited beyond cross-coupling reactions. Arylboronic acids can act as catalysts themselves for certain transformations and are used in the development of sensors, particularly for carbohydrates. Their application as building blocks extends to materials science for the creation of covalent organic frameworks (COFs) and other advanced materials. The continued development of new reactions and applications for arylboronic acids ensures their central and expanding role in the future of chemical synthesis. bldpharm.com

Properties

IUPAC Name |

(2-methyl-4-propanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-3-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWKPMGDIPNUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)CC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625063 | |

| Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540495-55-4 | |

| Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound: 2 Methyl 4 Propanoylphenylboronic Acid

Chemical and Physical Properties

This compound is a solid at room temperature and is offered by various chemical suppliers as a reagent for synthetic chemistry. Its key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 540495-55-4 |

| Molecular Formula | C₁₀H₁₃BO₃ |

| Molecular Weight | 192.02 g/mol |

| Synonyms | 2-methyl-4-propionylphenylboronic acid |

| Purity (Typical) | 97% |

Data sourced from commercial supplier information.

Synthesis

While specific peer-reviewed syntheses for this compound are not extensively documented, a plausible and common synthetic route for arylboronic acids of this type involves the reaction of an organometallic reagent with a trialkyl borate (B1201080). A potential pathway starts from the corresponding brominated aromatic compound, 2-(4-bromo-3-methylphenyl)-2-ethyl-dioxolane.

This precursor would first be converted into an organolithium or Grignard reagent through a lithium-halogen exchange or reaction with magnesium metal. This highly reactive intermediate is then treated with a trialkyl borate, such as trimethyl borate, at low temperatures. The final step is an acidic workup to hydrolyze the resulting boronate ester to the desired this compound. The propanoyl group is protected as a ketal during this sequence to prevent side reactions with the organometallic intermediate.

Research Applications and Findings

This compound is a functionalized building block available for use in organic synthesis. The presence of three distinct features—the boronic acid, the methyl group, and the propanoyl ketone—makes it a potentially useful intermediate for constructing more complex molecules.

The boronic acid moiety is primed to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form a new carbon-carbon bond at the position of the boron atom. The ketone and methyl groups on the aromatic ring can be used for further transformations or to influence the electronic and steric properties of a target molecule.

However, a review of current scientific literature indicates that while this compound is commercially available, specific research studies detailing its use as a key reactant or its incorporation into novel pharmaceuticals or materials have not been widely published. Its primary role appears to be that of a reagent awaiting exploration by synthetic chemists for the creation of new and complex molecular structures.

An in-depth examination of the synthetic pathways leading to this compound and its analogous derivatives reveals a variety of sophisticated chemical strategies. The presence of a ketone functional group introduces specific challenges, often necessitating the use of protective groups or milder catalytic systems to achieve successful borylation. The primary methods for synthesizing these valuable compounds can be broadly categorized into two groups: those involving the generation of highly reactive organometallic intermediates and those employing transition metal catalysis.

Derivatization and Chemical Functionalization Strategies

Formation of Cyclic Boronate Esters with Polyols and Other Diols

A hallmark reaction of boronic acids is their ability to reversibly form covalent cyclic esters with 1,2- and 1,3-diols, including various polyols like sugars. acs.org This reaction is an equilibrium process, typically driven by the removal of water, and is fundamental to many applications of boronic acids. The reaction between 2-Methyl-4-propanoylphenylboronic acid and a generic diol proceeds to form a five- or six-membered ring, known as a boronate ester. google.com The stability of the resulting cyclic boronate ester is influenced by several factors, including the pH of the medium, the concentration of the diol, and the inherent Lewis acidity of the boronic acid. rsc.org Sugars, being rich in cis-diol functionalities, are particularly well-suited for this reaction, forming stable boronate ester adducts. acs.org This reactivity is frequently exploited for protecting the boronic acid group during other chemical transformations or for the development of sensors.

Table 1: Conditions for Cyclic Boronate Ester Formation

| Diol Type | Typical Solvents | Catalyst/Conditions | Product |

|---|---|---|---|

| Simple Aliphatic Diols (e.g., pinacol, ethylene (B1197577) glycol) | Toluene, THF, Dichloromethane | Dean-Stark trap (to remove water), Ambient temperature | Pinacol boronate ester, Dioxaborolane derivative |

| Polyols (e.g., glucose, fructose) | Water, Methanol, DMSO | pH adjustment (typically basic), Forms equilibrium mixture | Cyclic boronate ester with sugar moiety |

Conversion to Boron-Containing Heterocyclic Systems (e.g., Benzoxaboroles from related structures)

While direct conversion of this compound to a benzoxaborole is not a standard transformation, related ortho-functionalized phenylboronic acids are key precursors for synthesizing boron-containing heterocyclic systems like benzoxaboroles. For this transformation to occur, the phenylboronic acid must possess a reactive group at the ortho position to the boronic acid, such as a hydroxymethyl or an aldehyde group.

The synthesis typically involves an intramolecular condensation reaction. For instance, an ortho-(hydroxymethyl)phenylboronic acid can undergo dehydration, often under thermal or acid-catalyzed conditions, to cyclize into the corresponding benzoxaborole. This process forms a stable five-membered ring containing a C-B-O linkage. The versatility of aryl boronic acids as synthetic intermediates suggests that the 2-methyl-4-propanoylphenyl scaffold could be modified to include such an ortho group, thereby enabling its conversion into a more complex heterocyclic system. organic-chemistry.org

Incorporation into Macromolecular and Polymeric Architectures

Boronic acid-decorated polymers have garnered significant interest for their applications in sensors, drug delivery, and self-healing materials. rsc.org Incorporating this compound into a polymer can be achieved through two primary strategies: the polymerization of a monomer derived from the compound or the post-synthesis modification of an existing polymer. rsc.orgnih.gov

The first approach involves chemically modifying this compound to introduce a polymerizable group, such as a vinyl, acrylate, or acrylamide (B121943) functionality. rsc.org For example, the propanoyl group could potentially be converted into a polymerizable moiety. The resulting boronic acid-containing monomer can then undergo polymerization, often in a protected boronate ester form to prevent complications during the reaction, to yield a polymer with the boronic acid group integrated into each repeating unit. rsc.org

Table 2: Polymerization Strategies for Boronic Acid-Containing Polymers

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Polymerization of Boronic Acid Monomers | A monomer containing the boronic acid moiety is synthesized and then polymerized. rsc.org | Homogeneous incorporation of boronic acid groups; control over monomer placement in copolymers. | Monomer synthesis can be complex; boronic acid group may interfere with polymerization. rsc.org |

| Post-Synthesis Modification | A pre-formed polymer with reactive sites is treated with a boronic acid-containing molecule to attach it to the backbone. researchgate.net | Utilizes readily available polymers; avoids issues with polymerizing sensitive monomers. | Can be difficult to achieve 100% functionalization; potential for side reactions. researchgate.net |

Post-synthesis modification is a powerful and flexible method for creating functional polymers. researchgate.net This strategy involves using a pre-existing polymer that has reactive functional groups along its backbone, which can serve as anchor points for attaching the boronic acid. researchgate.net

For example, a polymer with pendant reactive groups like activated esters, isocyanates, or alkyl halides could be reacted with a suitably modified derivative of this compound. The ketone or the aromatic ring of the boronic acid could be functionalized to create a nucleophilic group (e.g., an amine via reductive amination) that can then react with the electrophilic sites on the polymer backbone. This approach allows for the functionalization of a wide range of commercial or custom-synthesized polymers, tailoring their properties by introducing the responsive boronic acid moiety. researchgate.net

Modification for Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a technique where molecules are assembled on an insoluble resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away. nih.govnih.gov Boronic acids, including this compound, can be adapted for solid-phase methodologies, primarily by serving as a cleavable linker to immobilize molecules containing diol functionalities.

To implement this, this compound would first be covalently attached to a solid support, such as a polystyrene or silica (B1680970) resin. The immobilization could be achieved by modifying the propanoyl group to form a stable bond with the resin. The resulting boronic acid-functionalized resin can then be used to capture and immobilize diol-containing target molecules, such as carbohydrates or glycoproteins, from a solution via the formation of a cyclic boronate ester. After immobilization and washing, the target molecule can be released from the solid support by cleaving the boronate ester bond, typically by changing the pH or adding a competing boronic acid scavenger. This "catch-and-release" protocol is valuable for purification and analysis. nih.gov

Computational and Theoretical Studies of 2 Methyl 4 Propanoylphenylboronic Acid

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 2-Methyl-4-propanoylphenylboronic acid is fundamentally shaped by the interplay between the aromatic phenyl ring, the electron-deficient boronic acid group [-B(OH)₂], the methyl group, and the propanoyl group. The boronic acid moiety acts as an electrophile due to the empty p-orbital on the boron atom. nih.gov

Computational studies on related phenylboronic acids (PBAs) reveal that the interaction between the π-electron density of the phenyl ring and the boronic acid group is relatively weak. The boron-oxygen bond lengths in PBAs are typically around 1.37-1.39 Å. The B-C bond connecting the boronic acid group to the phenyl ring is slightly longer, with reported lengths around 1.56-1.58 Å in similar structures. nih.gov

The substituents on the phenyl ring—the ortho-methyl group and the para-propanoyl group—modulate the electronic properties. The methyl group is a weak electron-donating group, while the propanoyl group is electron-withdrawing. These substitutions influence the charge distribution across the molecule and the reactivity of the boronic acid. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to model these electronic effects and calculate properties like molecular orbital energies (HOMO/LUMO), which are critical for understanding electronic transitions and reactivity.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is defined by the orientation of its constituent parts. A key feature of phenylboronic acids is the rotational flexibility around the C-B bond and the B-O bonds.

Conformational Isomers: The rotation of the two hydroxyl (-OH) groups of the boronic acid moiety leads to different conformers. These are typically labeled based on the dihedral angle of the H-O-B-C bond, with syn referring to an angle near 0° and anti referring to an angle near 180°. For many phenylboronic acids, computational studies have identified four primary low-energy conformers: anti-syn, syn-anti, syn-syn, and anti-anti. The anti-syn conformer is often found to be the most stable.

Ring-Group Planarity: A significant geometric parameter is the dihedral angle between the plane of the phenyl ring and the plane defined by the boronic acid's BO₂ group. While early assumptions suggested coplanarity, computational and X-ray diffraction studies on substituted phenylboronic acids show that a non-planar arrangement is common. Twists between the phenyl ring and the boronic acid moiety are frequently observed, with dihedral angles that can range from a few degrees to over 50°, depending on the nature and position of the substituents. The presence of the ortho-methyl group in this compound would be expected to introduce steric hindrance that influences this twist angle. The rotation barrier around the C-B bond for phenylboronic acids has been computationally estimated to be around 37 kJ·mol⁻¹.

Reaction Pathway Modeling and Transition State Analysis for Boron-Involving Transformations

Arylboronic acids are cornerstone reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Computational modeling of this reaction provides a detailed understanding of the mechanism and the role of the boronic acid.

The generally accepted catalytic cycle for the Suzuki coupling serves as a model for boron-involving transformations and involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst adds to an aryl halide (Ar-X), forming a Pd(II) intermediate.

Transmetalation: The boronic acid must first be activated by a base to form a more nucleophilic borate (B1201080) species [Ar-B(OH)₃]⁻. This borate then transfers its aryl group (in this case, the 2-methyl-4-propanoylphenyl group) to the Pd(II) center, displacing the halide and forming a new organopalladium intermediate. This is often the rate-determining step, and transition state analysis is used to study its energy barrier.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Theoretical models are used to calculate the energy profiles of these steps, identify transition state structures, and understand how factors like solvents, ligands, and substrate electronics affect the reaction kinetics.

Prediction and Correlation of Molecular Parameters for Structural Elucidation

Computational methods allow for the prediction of various molecular descriptors that correlate with a compound's physicochemical properties. These parameters are essential for structural elucidation and for assessing drug-likeness in medicinal chemistry. For this compound, several key parameters have been calculated.

Key predicted molecular parameters include:

Topological Polar Surface Area (TPSA): This is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug absorption and transport. A TPSA value higher than 140 Ų is often associated with poor cell permeability.

LogP: The logarithm of the partition coefficient between n-octanol and water, LogP is a measure of a molecule's lipophilicity. It influences solubility, absorption, and membrane permeability.

Rotatable Bonds: The number of bonds that can rotate freely, which influences the conformational flexibility of a molecule.

Hydrogen Bond Acceptors/Donors: The count of atoms that can accept or donate hydrogen bonds, which is critical for molecular recognition and binding.

The following table summarizes the computationally predicted molecular properties for this compound.

Table 1: Predicted Molecular Parameters for this compound

| Property | Value | Source |

|---|---|---|

| Heavy Atom Count | 14 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

Advanced Analytical Methodologies for Compound Investigation in Research

Chromatographic Techniques for Reaction Mixture Analysis and Purification Process Development

Chromatographic methods are indispensable for the analysis of reaction mixtures containing boronic acids and for the development of effective purification strategies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose.

The analysis of boronic acids like 2-Methyl-4-propanoylphenylboronic acid can be challenging due to their propensity for dehydration to form boroxines, and their potential for degradation under certain analytical conditions. Therefore, method development often focuses on achieving rapid and efficient separations while maintaining the integrity of the analyte.

A common approach involves reversed-phase HPLC or UHPLC. For instance, a study on a broad range of boronic acids demonstrated successful separation on a C18 column using a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724). a2bchem.com Such methods can offer high throughput, with analysis times as short as one minute, which is highly beneficial for monitoring the progress of a chemical reaction in real-time. a2bchem.com The use of mass spectrometry detection provides high sensitivity and selectivity, allowing for the accurate identification and quantification of the target compound and any impurities. a2bchem.com

The development of a robust HPLC method is critical for quality control and for guiding the purification process. A systematic screening of different columns and mobile phase conditions is often performed to achieve optimal separation of the boronic acid from starting materials, by-products, and intermediates. For example, a screening of eleven common boronic acids led to a successful separation on an XSelect™ Premier HSS T3 Column using a formic acid modified acetonitrile mobile phase. sigmaaldrich.com

Table 1: General Parameters for HPLC/UHPLC-MS Analysis of Arylboronic Acids

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase (e.g., C18, HSS T3) | Separation based on hydrophobicity. |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate, 0.1% Formic Acid) | Controls pH and ionic strength. |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) | Elutes analytes from the column. |

| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.2 - 1.0 mL/min for HPLC, higher for UHPLC | Influences analysis time and separation efficiency. |

| Detection | UV/Vis (e.g., PDA detector) and Mass Spectrometry (e.g., ESI-MS) | Provides quantitative and structural information. |

This table presents typical starting conditions for method development for the analysis of arylboronic acids. The optimal conditions for this compound would require experimental verification.

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques are fundamental for the structural elucidation of this compound and any intermediates that may form during its synthesis or subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the propanoyl group. The chemical shifts and coupling patterns of these signals would confirm the substitution pattern on the phenyl ring. The broad signal of the B(OH)₂ protons is also a characteristic feature, although its position can be highly dependent on the solvent and concentration.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the boronic acid and to identify reaction products. In the mass spectrum of this compound, one would expect to observe the molecular ion peak [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition, further confirming the identity of the compound.

Due to the lack of publicly available, specific spectroscopic data for this compound, the following table provides expected ¹H NMR chemical shifts based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| B(OH)₂ | 8.0 - 8.5 | br s |

| Aromatic CH | 7.8 - 8.2 | m |

| -C(=O)CH₂CH₃ | 2.9 - 3.1 | q |

| Ar-CH₃ | 2.5 - 2.7 | s |

| -C(=O)CH₂CH₃ | 1.1 - 1.3 | t |

Disclaimer: The chemical shifts are predicted values and may differ from experimental results. Experimental verification is necessary for accurate assignment.

Crystallographic Analysis of Boronic Acid Derivatives and Adducts

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule. While obtaining suitable crystals of boronic acids themselves can sometimes be challenging due to their tendency to form amorphous solids or their limited stability, the crystallographic analysis of their derivatives or adducts is a powerful technique.

Furthermore, boronic acids are known to form co-crystals or adducts with other molecules, such as diols or fluoride (B91410) ions. The analysis of these adducts can provide insights into the intermolecular interactions and the Lewis acidic nature of the boron center. While no specific crystallographic data for this compound is publicly available, the general principles of boronic acid crystallography would apply. The crystal structure would be essential for understanding its solid-state properties and its potential interactions in a biological or materials science context.

Table 3: Properties of this compound

| Property | Value |

| CAS Number | 540495-55-4 |

| Molecular Formula | C₁₀H₁₃BO₃ |

| Molecular Weight | 192.02 g/mol |

| Appearance | White to off-white solid (typical for arylboronic acids) |

| Purity | Typically >95% for commercial samples |

Data obtained from chemical supplier catalogs. Physical properties such as melting point and solubility would require experimental determination.

Emerging Research Directions and Future Perspectives in Boronic Acid Chemistry

Development of Novel Catalytic Systems Utilizing Boronic Acid Moieties as Ligands or Reagents

The utility of boronic acids in catalysis is multifaceted; they can function as crucial reagents in cross-coupling reactions or act as catalysts themselves. nih.govnih.gov The compound 2-Methyl-4-propanoylphenylboronic acid exemplifies a reagent that would be highly valuable in carbon-carbon bond-forming reactions.

As reagents, arylboronic acids are indispensable in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of biaryls. acs.orgnih.gov The electronic nature of the substituents on the phenyl ring can significantly modulate the reactivity of the boronic acid. For this compound, the electron-donating methyl group and the electron-withdrawing propanoyl group would have competing effects on the phenyl ring's electron density, thereby influencing the efficiency of the transmetalation step in the catalytic cycle. nih.gov

Beyond their role as reagents, arylboronic acids are emerging as potent catalysts for a variety of organic transformations, often activating substrates through their Lewis acidic boron center. nih.gov They have been effectively employed to catalyze dehydrative C-C bond formations, such as the C-alkylation of 1,3-diketones with benzylic alcohols, and amidation reactions between carboxylic acids and amines. acs.orgrsc.org In these systems, the boronic acid can condense with a substrate to form a more reactive intermediate. rsc.org The presence of specific functional groups, like the ketone in this compound, could potentially influence the catalytic activity or participate in the reaction itself.

The table below summarizes key catalytic reactions where arylboronic acids like this compound play a central role.

| Catalytic Application | Role of Boronic Acid | Typical Reaction | Key Features |

| Suzuki-Miyaura Coupling | Reagent | Formation of biaryls from aryl halides. acs.orgnih.gov | Wide functional group tolerance; robust and reliable C-C bond formation. nih.gov |

| Dehydrative Alkylation | Catalyst | C-alkylation of enolizable ketones/esters with alcohols. acs.org | Avoids the use of strong Brønsted acids; water is the only byproduct. acs.org |

| Amidation | Catalyst | Direct formation of amides from carboxylic acids and amines. rsc.org | Water removal is often necessary to drive the reaction forward. rsc.org |

| Petasis Reaction | Reagent | A multicomponent reaction forming α-amino acids from an amine, an aldehyde, and a vinyl or arylboronic acid. nih.gov | Forms C-N and C-C bonds in a single step. |

Exploration of New Methodologies for Carbon-Boron Bond Formation and Transformation

The synthesis of structurally diverse boronic acids is fundamental to expanding their applications. While numerous methods exist for creating the carbon-boron (C-B) bond, research continues to focus on improving efficiency, functional group tolerance, and regioselectivity. nih.govorganic-chemistry.org

Historically, the synthesis of arylboronic acids involved the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate (B1201080) esters at low temperatures. nih.gov While effective, this method's compatibility with sensitive functional groups is limited. nih.gov A more contemporary and widely used approach is the palladium-catalyzed Miyaura borylation, which couples aryl halides or triflates with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.org This method offers excellent functional group tolerance. For the synthesis of this compound, a plausible route involves the reaction of a corresponding aryl halide, such as 1-bromo-2-methyl-4-propanoylbenzene, with B₂pin₂ followed by hydrolysis. A documented synthesis route involves the reaction of 2-(4-bromo-3-methylphenyl)-2-ethyl- researchgate.netnih.govdioxolane with trimethyl borate, showcasing the use of a protected ketone functionality during the borylation step. globalchemmall.com

Recent advancements also include direct C-H borylation, where a transition metal catalyst facilitates the conversion of a C-H bond on an aromatic ring directly to a C-B bond, representing a highly atom-economical strategy. nih.gov

Once formed, the C-B bond is not merely a precursor for cross-coupling but can be transformed into a variety of other functional groups. This versatility greatly enhances the synthetic utility of boronic acids. For instance, the boronic acid moiety can be converted to a hydroxyl group (oxidation), an amino group (amination), or a halogen (halogenation), making compounds like this compound valuable intermediates for accessing a wide range of substituted aromatic compounds.

The following table outlines common methods for the formation of aryl-boron bonds.

| Method | Starting Materials | Reagents | Advantages |

| Organometallic Route | Aryl halide | Mg or n-BuLi, followed by B(OR)₃ | Well-established method. nih.gov |

| Miyaura Borylation | Aryl halide/triflate | B₂pin₂, Pd catalyst, base | High functional group tolerance, mild conditions. nih.gov |

| C-H Borylation | Arene | B₂pin₂, Ir or Rh catalyst | High atom economy, direct functionalization. nih.gov |

| Sandmeyer Borylation | Arylamine | NaNO₂, acid, then diboron reagent | Utilizes readily available anilines. organic-chemistry.org |

Integration into Complex Synthetic Sequences (e.g., Cascade Reactions, Multicomponent Reactions)

The stability of boronic acids and their protected forms, such as N-methyliminodiacetic acid (MIDA) boronates, makes them exceptionally well-suited for use in lengthy and complex synthetic sequences. nih.gov Unlike many organometallic reagents, boronic acids are generally stable to air, moisture, and chromatography, allowing them to be carried through multiple synthetic steps before their intended use. nih.govnih.gov

This stability has enabled their integration into cascade (or domino) reactions and multicomponent reactions (MCRs), which are highly efficient processes that form multiple chemical bonds in a single operation. rug.nl In a cascade reaction, the product of one transformation becomes the substrate for the next in the same pot. The functional groups present in a boronic acid, such as the propanoyl ketone in this compound, could serve as a reactive site for an intramolecular reaction following an initial intermolecular event involving the boronic acid itself.

Multicomponent reactions, where three or more reactants combine to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic chemistry and drug discovery. nih.govresearchgate.net Boronic acids are key components in several MCRs, most notably the Petasis borono-Mannich reaction. nih.gov Recently, MCRs have been developed for the direct synthesis of complex, stereogenic-at-boron fluorophores from simple boronic acids, aldehydes, and hydrazones, demonstrating the power of this approach to rapidly build molecular complexity. rsc.org The compatibility of free boronic acids in MCRs allows for the rapid generation of large libraries of diverse and complex molecules. rug.nl

| Complex Reaction Type | Role of Boronic Acid | Example Reaction | Significance |

| Multistep Synthesis | Stable Intermediate | Use of MIDA boronates in the total synthesis of complex natural products. nih.gov | Allows for late-stage functionalization and avoids protection/deprotection steps. nih.gov |

| Multicomponent Reactions (MCRs) | Reactant | Petasis borono-Mannich reaction to form α-amino acids. nih.gov | High atom economy and rapid assembly of complex structures. rug.nl |

| Cascade Reactions | Initiator or Participant | A Suzuki coupling followed by an intramolecular cyclization. | Efficient construction of polycyclic systems in a single operation. |

Exploration of Boronic Acid Motifs in Advanced Materials Science (excluding biomedical applications)

The unique chemical properties of boronic acids are being increasingly exploited in the field of materials science, leading to the development of advanced functional materials. researchgate.netnbinno.com A key reaction is the reversible formation of boronic esters with diols (compounds containing two hydroxyl groups). researchgate.net This dynamic covalent chemistry is the foundation for creating self-healing polymers, vitrimers, and responsive materials.

Boronic acids like this compound can be incorporated into polymers in two primary ways: as part of the polymer backbone or as a pendant group. When polymers containing boronic acid moieties are mixed with polymers containing diol groups (like polyvinyl alcohol), they can form cross-linked networks via boronic ester bonds. researchgate.net These bonds can break and reform under certain stimuli, such as changes in pH or temperature, or even under mechanical stress, allowing the material to repair damage. researchgate.net

Furthermore, the incorporation of boronic acid derivatives into conjugated polymers is a strategy for developing new organic electronic materials. nbinno.com The boronic acid group serves as a versatile synthetic handle, primarily for Suzuki-Miyaura coupling, to construct the complex π-conjugated systems required for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.com The substituents on the phenyl ring—such as the methyl and propanoyl groups of the title compound—can tune the solubility, processability, and electronic properties of the resulting polymers, thereby influencing the performance of the final device.

| Material Type | Function of Boronic Acid | Underlying Chemistry | Potential Application |

| Self-Healing Polymers | Dynamic Cross-linker | Reversible formation of boronic esters with diols. researchgate.net | Coatings, soft robotics. |

| Vitrimers | Exchangeable Cross-linker | Thermally activated boronic ester exchange (transesterification). researchgate.net | Reprocessable thermosets, smart materials. |

| Conjugated Polymers | Synthetic Building Block | Suzuki-Miyaura coupling to form π-conjugated systems. nbinno.com | Organic electronics (OLEDs, OFETs). nbinno.com |

| Chemosensors | Recognition Element | Binding to specific analytes leading to a detectable signal change. | Environmental monitoring. |

Q & A

Q. What are the optimal synthetic routes for 2-methyl-4-propanoylphenylboronic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling a pre-functionalized aryl halide with a boronate ester via Suzuki-Miyaura cross-coupling. To optimize yields, vary solvents (e.g., ethanol, THF), catalysts (e.g., Pd(PPh₃)₄), and temperatures. Monitor reaction progress using TLC or HPLC. For example, analogous syntheses of substituted phenylboronic acids employ reflux conditions with boron trifluoride etherate and carbamate derivatives . Post-reaction, purify via column chromatography (silica gel, gradient elution) and verify purity via NMR (¹H/¹³C) and mass spectrometry.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of boronic acid (B–OH) protons (~δ 7-8 ppm in ¹H NMR) and the methyl/propanoyl groups.

- HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., dehalogenated byproducts). Reference standards for related compounds, such as EP impurity profiles, can guide method development .

- Elemental Analysis : Verify empirical formula (C₁₀H₁₃BO₃) and boron content.

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The boronic acid group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. The propanoyl and methyl substituents may sterically hinder reactivity; thus, optimize using bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Test regioselectivity in polyhalogenated substrates (e.g., 4-bromo-3-chloroarenes) to determine electronic vs. steric control .

Advanced Research Questions

Q. How do electronic effects of the propanoyl group influence the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations to map electron density distribution, focusing on the propanoyl group’s electron-withdrawing effects. Compare reaction rates with analogs (e.g., 4-methoxy or 4-methylphenylboronic acids) in identical coupling conditions. Use Hammett plots to correlate substituent effects with kinetic data .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 2–12, 25–60°C) and monitor via HPLC. Under acidic conditions, boronic acids may form cyclic trimeric anhydrides; stabilize using co-solvents (e.g., DMSO) .

- Thermal Stability : Store at –20°C under inert atmosphere. Use TGA/DSC to identify decomposition thresholds (>150°C typical for arylboronic acids).

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer :

- Data Harmonization : Replicate experiments using standardized substrates (e.g., 4-bromotoluene) and control variables (catalyst loading, solvent purity).

- Impact of Trace Impurities : Compare batches synthesized via different routes (e.g., Grignard vs. direct boronation). Use LC-MS to identify impurities (e.g., 4-isobutyrylphenylboronic acid, CAS 480438-64-0) that may inhibit catalysis .

Methodological Notes for Data Interpretation

- Contradictory Yield Data : Cross-validate synthetic protocols (e.g., solvent drying, inert gas purging) to eliminate moisture/O₂ interference, which deactivates Pd catalysts.

- Regioselectivity Anomalies : Employ X-ray crystallography or NOESY NMR to confirm coupling site preferences in complex substrates.

- Computational-Experimental Synergy : Pair docking studies (e.g., with Pd intermediates) with kinetic isotope effects to elucidate mechanistic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.